Tris(4-fluorophenyl)phosphine

Übersicht

Beschreibung

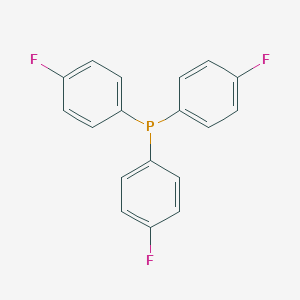

Tris(4-fluorophenyl)phosphine (CAS 18437-78-0) is a fluorinated triarylphosphine with the molecular formula C₁₈H₁₂F₃P. It is widely used in coordination chemistry, catalysis, and materials science due to its electron-withdrawing fluorine substituents, which modulate its electronic and steric properties. Key applications include:

- Enantioselective catalysis: Critical for improving yields in ruthenium-catalyzed C–H amination reactions (yield drops from 76% to 12% without it) .

- Cluster synthesis: Forms intramolecular π···π interactions and intermolecular C–H···F bonds to stabilize stacked structures .

- Analytical chemistry: Serves as an internal standard in quantitative ³¹P NMR spectroscopy .

Vorbereitungsmethoden

Reduction of Tris(4-fluorophenyl)phosphine Oxide

The most widely documented preparation method involves the reduction of this compound oxide (C₁₈H₁₂F₃OP) to its phosphine counterpart. This approach leverages tertiary amines and sodium iodide as key reductants, offering high yields and operational simplicity .

Reaction Mechanism and Conditions

The reduction proceeds via a nucleophilic substitution mechanism, where the tertiary amine abstracts a proton from the phosphine oxide, generating a phosphorane intermediate. Sodium iodide facilitates the elimination of oxygen, restoring the trivalent phosphorus center.

Key Parameters:

-

Solvent: Dimethylformamide (DMF) optimizes solubility and reaction kinetics.

-

Temperature: 60°C balances reaction rate and side-product suppression.

-

Stoichiometry: A 1.2:1 molar ratio of sodium iodide to phosphine oxide ensures complete conversion .

Experimental Protocol:

-

Combine this compound oxide (0.50 mmol), DIPEA (1.5 mmol), and sodium iodide (0.60 mmol) in DMF.

-

Heat at 60°C for 6 hours under inert atmosphere.

-

Quench with saturated sodium carbonate, extract with ethyl acetate, and purify via flash chromatography .

Yield and Purity:

Table 1: Optimization of Reduction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate |

| NaI Equivalents | 1.2 | Prevents over-reduction |

| Reaction Time | 6 hours | Completes conversion |

Purification Using Supercritical Carbon Dioxide

Post-synthesis purification critically influences product quality. Supercritical carbon dioxide (scCO₂) emerges as a green alternative to traditional solvents, exploiting the compound’s solubility in dense CO₂ .

Solubility Profiling and Phase Behavior

The solubility of this compound in scCO₂ increases with pressure and fluorine content. At 320 K and 18.9 MPa, the solubility reaches 0.468 mol/L, outperforming non-fluorinated analogs like triphenylphosphine (0.119 mol/L at 30.3 MPa) .

Advantages:

-

Eliminates halogenated solvents.

-

Enhances purity by removing unreacted oxide and byproducts.

Table 2: Solubility in scCO₂ (300–320 K)

| Compound | Pressure (MPa) | Solubility (mol/L) |

|---|---|---|

| Triphenylphosphine | 30.3 | 0.119 |

| This compound | 18.9 | 0.468 |

| Tris(pentafluorophenyl)phosphine | 12.0 | 0.246 |

Comparative Analysis of Synthesis Routes

While the reduction method dominates laboratory-scale synthesis, scCO₂ purification aligns with industrial demands for sustainability. The table below contrasts these approaches:

Table 3: Method Comparison

| Metric | Reduction Method | scCO₂ Purification |

|---|---|---|

| Yield | 90% | N/A (Purification step) |

| Solvent Use | DMF (high toxicity) | CO₂ (non-toxic) |

| Energy Input | Moderate (60°C heating) | High (pressure systems) |

| Scalability | Lab-scale | Industrial |

Analyse Chemischer Reaktionen

Coupling Reactions

Tris(4-fluorophenyl)phosphine serves as a ligand in numerous cross-coupling reactions, enabling the construction of complex organic frameworks.

Buchwald-Hartwig Cross Coupling

This reaction facilitates C–N bond formation between aryl halides and amines. This compound improves catalyst stability and turnover.

-

Catalyst : Palladium (e.g., Pd(OAc)₂)

-

Base : Potassium tert-butoxide

Suzuki-Miyaura Coupling

Used for C–C bond formation between aryl boronic acids and aryl halides.

Hiyama Coupling

Couples aryl halides with organosilanes, with water acting as a critical additive.

-

Catalyst : Palladium complexes

-

Conditions : Aqueous medium, mild temperatures

-

Outcome : Enhanced yield due to silanolate intermediate formation .

Table 1: Key Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst | Base | Key Product |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | KOtBu | Aromatic amines |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Biaryls |

| Hiyama | PdCl₂ | H₂O | Aryl silanes |

Rhodium-Catalyzed Oxygenative Additions

This compound acts as a ligand in rhodium-catalyzed reactions with terminal alkynes, enabling greener syntheses of esters, amides, and carboxylic acids.

-

Mechanism : Rhodium forms a π-complex with the alkyne, followed by oxidative addition.

-

Key Applications :

Substitution Reactions

The fluorophenyl groups undergo substitution under specific conditions:

Wissenschaftliche Forschungsanwendungen

Tris(4-fluorophenyl)phosphine has a wide range of scientific research applications, including:

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Wirkmechanismus

The mechanism of action of tris(4-fluorophenyl)phosphine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are compared based on electronic effects, steric properties, reactivity, and applications:

2.1. Triphenylphosphine (PPh₃)

- Electronic effects: PPh₃ is a strong electron donor due to the absence of electron-withdrawing groups (EWGs).

- Applications : Ubiquitous in catalysis but less effective in reactions requiring electron-deficient phosphines.

- Limitations : Susceptible to oxidation and less stable in harsh conditions compared to fluorinated analogs.

2.2. Tris(4-chlorophenyl)phosphine

- Electronic effects: Chlorine substituents are moderately electron-withdrawing (less than fluorine), reducing donor strength compared to PPh₃.

- Physical properties : Melting point = 96–101°C; logPₒcₜ/𝓌ₐₜ = 5.405 (indicating high lipophilicity) .

- Applications: Used in Pd(II) complexes for cytotoxicity studies, where stability is prioritized over donor strength .

2.3. Tris(4-methoxyphenyl)phosphine

- Electronic effects : Methoxy groups are electron-donating (EDGs), enhancing the phosphine’s electron density.

- Safety : SDS lists precautions for skin/eye irritation (similar to fluorinated analogs) .

- Applications : Explored in Pd-indenyl complexes for biological activity but less common in catalysis .

2.4. Tris(pentafluorophenyl)phosphine

- Electronic effects : Extreme electron deficiency due to five fluorine atoms per aryl group.

- Reactivity: Fails in iminophosphorane synthesis (0% yield), likely due to excessive EW effects destabilizing intermediates .

- Physical properties : Higher molecular weight (532.14 g/mol) and lipophilicity (logP = 6.2 estimated) .

2.5. Tris(4-trifluoromethylphenyl)phosphine

- Electronic effects: CF₃ groups are stronger EWGs than fluorine, further reducing donor capacity.

- Applications: Limited data, but steric bulk from CF₃ may hinder coordination in certain catalytic systems .

Comparative Data Tables

Table 1: Electronic and Physical Properties

*Estimated based on substituent contributions.

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | This compound | Triphenylphosphine | Tris(pentafluorophenyl)phosphine |

|---|---|---|---|

| Ru-catalyzed C–H amination | 76% yield | 12% yield | Not tested |

| Pd-catalyzed cross-coupling | Moderate activity | High activity | Low activity |

| Iminophosphorane synthesis | 76% yield | Not reported | 0% yield |

Key Findings

- Electronic Modulation: Fluorine substituents balance electron deficiency and steric bulk, making this compound ideal for reactions requiring moderate donor strength and stability .

- Steric Effects : Bulky substituents (e.g., CF₃, C₆F₅) reduce catalytic efficiency due to hindered coordination .

- Safety : All triarylphosphines share similar hazards (skin/eye irritation), necessitating standard safety protocols .

Biologische Aktivität

Tris(4-fluorophenyl)phosphine (TFPP), with the chemical formula and CAS number 18437-78-0, has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of TFPP, including its synthesis, applications, and relevant case studies.

Molecular Characteristics:

- Molecular Weight: 316.26 g/mol

- Melting Point: 79-83 °C

- Boiling Point: 351.5 °C

- Density: Not available

- Flash Point: 166.4 °C

- Solubility: Highly soluble in organic solvents

Structural Formula:

The structure of TFPP features a phosphorus atom bonded to three para-fluorophenyl groups, which influences its reactivity and interaction with biological systems.

Biological Applications

-

Biochemical Reagent:

TFPP is primarily utilized as a biochemical reagent in organic synthesis and life sciences research. Its role as a phosphine ligand in catalysis has been extensively studied, particularly in transition metal complexation, which is crucial for various biochemical reactions . -

Catalytic Activity:

Research indicates that TFPP can act as an internal standard in quantitative NMR spectroscopy, facilitating the monitoring of reactions involving halophosphines. This application is significant in studies involving the activation and transformation of phosphines into more complex structures . -

Pharmaceutical Chemistry:

The compound has been investigated for its potential as a building block in the synthesis of biologically active molecules. Its ability to stabilize transition states in catalytic cycles makes it a candidate for drug development processes .

Case Study 1: Photoredox Catalysis

A study highlighted the use of TFPP in photoredox catalysis, where it was employed to monitor reaction progress via NMR spectroscopy. The results showed that TFPP effectively facilitated the conversion of various halophosphines under light irradiation, demonstrating its utility in synthetic organic chemistry .

Table 1: Reaction Yields Using TFPP as Internal Standard

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Photoredox Conversion | 65 | Initial yield after 45 minutes |

| Secondary Phosphine Formation | 74 | Final yield after 24 hours |

| Diphosphine Production | Variable | Dependent on substituent bulkiness |

Case Study 2: Synthesis of Luminescent Complexes

TFPP has also been incorporated into luminescent copper(I) complexes, showing promising photophysical properties. These complexes are being explored for applications in light-emitting devices and sensors due to their high stability and efficiency .

Safety and Handling

TFPP is classified with a warning signal due to its potential hazards upon exposure:

- Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

- Precautionary Measures: Use personal protective equipment (PPE) such as gloves and goggles when handling this compound.

Q & A

Basic Research Questions

Q. How is Tris(4-fluorophenyl)phosphine employed as a ligand in transition metal catalysis?

this compound (TFPP) is widely used as a monodentate ligand due to its moderate electron-donating properties and steric bulk. Its fluorine substituents enhance solubility in non-polar solvents and stabilize metal centers through weak interactions. For example, in ruthenium-catalyzed enantioselective C–H amination, TFPP significantly improves reaction yield (from 12% to >50%) by stabilizing the active catalytic species without influencing enantioselectivity, as shown in control experiments . TFPP is also listed as a key ligand in palladium- and copper-catalyzed cross-coupling reactions, where its electronic tuning aids oxidative addition/reductive elimination steps .

Q. What experimental techniques are used to characterize TFPP-containing metal complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For instance, the Os5C cluster coordinated with TFPP was resolved using SHELX software, revealing a trigonal bipyramidal geometry . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>31</sup>P NMR) and Infrared (IR) spectroscopy are employed to monitor ligand exchange dynamics and confirm metal-phosphine bond formation. Kinetic studies using UV-Vis spectroscopy have quantified TFPP’s reactivity in osmium cluster reactions .

Advanced Research Questions

Q. How does the cone angle of TFPP influence its reactivity in osmium cluster chemistry?

The cone angle of TFPP (145°) dictates its steric profile, which is critical in ligand substitution reactions. Kinetic studies on the reaction between Os5C(CO)15 and TFPP in chlorobenzene revealed a second-order rate constant (k2 = 1.8 × 10<sup>−4</sup> M<sup>−1</sup>s<sup>−1</sup>) under low ligand concentrations (3.85–16.67 mM). The bulky TFPP favors the formation of arachno-type clusters over nido or closo structures due to steric hindrance, as demonstrated by SC-XRD .

Table 1: Kinetic Parameters for TFPP-Osmium Cluster Reactions

| [TFPP] (mM) | kobs (s<sup>−1</sup>) | Reaction Half-Life (h) |

|---|---|---|

| 3.85 | 6.9 × 10<sup>−5</sup> | 2.8 |

| 16.67 | 1.2 × 10<sup>−4</sup> | 1.6 |

Q. What mechanistic insights explain TFPP’s role in enantioselective C–H amination?

In Ru-catalyzed intramolecular C–H amination, TFPP acts as a non-innocent ligand. Control experiments showed that while its absence reduces yield (12% vs. >50%), enantioselectivity remains unchanged. This implies TFPP stabilizes the transition state via electronic effects (e.g., σ-donation) rather than participating in stereochemical control. DFT calculations or in-situ XAS (X-ray Absorption Spectroscopy) could further elucidate its role in modulating metal center electron density .

Q. How is TFPP applied in the synthesis of stereoregular polymers?

TFPP serves as a co-initiator in the stereoregular polymerization of phenylacetylenes when paired with Ru(norbornadiene)(biphenyl) complexes. The fluorine substituents enhance ligand rigidity, enabling precise control over polymer tacticity. For example, poly(phenylacetylene) synthesized with TFPP exhibits >90% isotacticity, as confirmed by <sup>13</sup>C NMR and GPC analysis .

Q. Can TFPP derivatives enhance stability in perovskite light-emitting diodes (PeLEDs)?

this compound oxide (TFPPO), a derivative, acts as a bifunctional additive in PeLEDs. The P=O group passivates perovskite defects, while fluorine atoms regulate organic cation release, suppressing non-radiative recombination. This approach achieved a peak external quantum efficiency (EQE) of 14.0% and luminance of 128,000 cd/m<sup>2</sup> in Mn<sup>2+</sup>-doped PeLEDs .

Q. How do researchers resolve contradictions in TFPP’s reactivity across different systems?

While TFPP exhibits low reactivity in osmium clusters (requiring high equivalents), it enhances activity in Ru-catalyzed amination. This dichotomy arises from differences in metal electronegativity and reaction mechanisms. Systematic variation of ligand loading (e.g., 10–50 equivalents in osmium systems ) and comparative studies with analogous ligands (e.g., PPh3) help reconcile these results.

Q. Methodological Recommendations

- Kinetic Studies : Use stopped-flow UV-Vis or in-situ IR to monitor ligand substitution rates .

- Electronic Tuning : Pair TFPP with metal centers requiring moderate electron donation (e.g., Ru, Pd) .

- Structural Analysis : Employ SC-XRD with SHELX refinement for accurate bond-length/angle determination .

Eigenschaften

IUPAC Name |

tris(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPJPYNDFSOARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171565 | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-78-0 | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-fluorophenyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-fluorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.